5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is a chemical compound with the molecular formula C11H6F3N3O and a molecular weight of 253.18 g/mol It is characterized by the presence of an oxazole ring substituted with an amino group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and aminoacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with aminoacetonitrile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-substituted oxazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A phenyl pyrazole compound with similar structural features, used as a broad-spectrum insecticide.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-6(2-4-7)10-17-8(5-15)9(16)18-10/h1-4H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZWSGHZDGLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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